N-Methyl-N-(1-methylcyclopropyl)aniline
CAS No.: 446859-52-5
Cat. No.: VC19081644
Molecular Formula: C11H15N
Molecular Weight: 161.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 446859-52-5 |
|---|---|
| Molecular Formula | C11H15N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | N-methyl-N-(1-methylcyclopropyl)aniline |
| Standard InChI | InChI=1S/C11H15N/c1-11(8-9-11)12(2)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
| Standard InChI Key | LYJLFJCSKGRTLF-UHFFFAOYSA-N |
| Canonical SMILES | CC1(CC1)N(C)C2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Analysis
Molecular Architecture
N-Methyl-N-(1-methylcyclopropyl)aniline (C₁₁H₁₅N) features a tertiary amine core, where the nitrogen atom is bonded to:
-
A methyl group (–CH₃)
-
A 1-methylcyclopropyl moiety (–C₃H₄CH₃)
-
An aromatic benzene ring
The cyclopropane ring introduces significant steric strain and electronic effects due to its 60° bond angles, which influence the compound’s reactivity and conformational stability .
Table 1: Key Molecular Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₅N |
| Molecular Weight | 161.24 g/mol |
| IUPAC Name | N-Methyl-N-(1-methylcyclopropyl)aniline |
| Hybridization | sp³ (nitrogen), sp² (aromatic ring) |
| Ring Strain Energy | ~27.5 kcal/mol (cyclopropane contribution) |
Synthetic Methodologies
Primary Synthesis Routes
The preparation of N-Methyl-N-(1-methylcyclopropyl)aniline typically involves sequential alkylation of aniline precursors:
Step 1: N-Methylation of Aniline
Aniline undergoes methylation using methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄) in the presence of a base (e.g., K₂CO₃) to yield N-methylaniline .
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) | Enhances coupling efficiency |
| Solvent | Toluene | Balances reactivity and stability |
| Reaction Time | 12–16 hours | Prevents over-functionalization |
Physicochemical Properties
Solubility and Stability
-
Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, DMSO) due to the tertiary amine’s basicity. Limited solubility in water (<0.1 mg/mL at 25°C) .
-
Thermal Stability: Decomposes above 200°C, with cyclopropane ring-opening observed via TGA analysis.
Spectroscopic Characterization
-
¹H NMR: Cyclopropane protons resonate as a multiplet at δ 0.8–1.2 ppm, while N-methyl groups appear as a singlet near δ 2.3 ppm .
-
IR Spectroscopy: N–H stretching vibrations absent (tertiary amine), with C–N stretches at ~1,250 cm⁻¹.
Reactivity and Functionalization
Electrophilic Aromatic Substitution
The aromatic ring undergoes nitration and sulfonation at the para position relative to the amine group, albeit at reduced rates due to steric hindrance from the N-substituents.
Table 3: Comparative Reactivity in Nitration
| Compound | Relative Rate (vs. Aniline) | Major Product |
|---|---|---|
| Aniline | 1.0 | Para-nitroaniline |
| N-Methyl-N-(1-methylcyclopropyl)aniline | 0.3 | Para-nitro derivative |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume